molecular formula C25H27NO5S B11406811 N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide

Cat. No.: B11406811
M. Wt: 453.6 g/mol
InChI Key: PTQAEYNVHXESRJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a carboxamide group, and a dioxidotetrahydrothiophenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the chromene derivative with an appropriate amine, such as 4-(propan-2-yl)benzylamine, under dehydrating conditions.

    Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This is typically done through a nucleophilic substitution reaction, where the thiophene derivative is oxidized to form the dioxidotetrahydrothiophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromene core can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxidotetrahydrothiophenyl moiety can lead to sulfone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl moiety but differ in their core structure.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide: This compound has a similar benzyl group but differs in the chromene core.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its chromene core, coupled with the dioxidotetrahydrothiophenyl moiety, makes it distinct from other similar compounds and provides a unique platform for various applications.

Properties

Molecular Formula

C25H27NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C25H27NO5S/c1-16(2)19-7-5-18(6-8-19)14-26(20-10-11-32(29,30)15-20)25(28)24-13-22(27)21-9-4-17(3)12-23(21)31-24/h4-9,12-13,16,20H,10-11,14-15H2,1-3H3

InChI Key

PTQAEYNVHXESRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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